
Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- is a compound that features a hydrazine core substituted with a benzylthio group and a 4-pyridylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- typically involves the reaction of hydrazine derivatives with benzylthio and 4-pyridylmethyl reagents under controlled conditions. One common method involves the use of hydrazine hydrate, benzyl chloride, and 4-pyridylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrazine derivatives with reduced functional groups.
Substitution: Formation of new hydrazine derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the presence of the benzylthio and pyridylmethyl groups allows for specific interactions with biological molecules, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Pyridylmethyl)ethylamine: A compound with similar pyridylmethyl functionality but different substituents.
N-(4-Pyridylmethyl)-1,8-naphthalimide: A compound with a pyridylmethyl group and naphthalimide core.
1,4-Bis(4-pyridylethynyl)benzene: A compound with pyridylethynyl groups and a benzene core
Uniqueness
Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- is unique due to its combination of hydrazine, benzylthio, and pyridylmethyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
63884-55-9 |
|---|---|
Fórmula molecular |
C13H15N3S |
Peso molecular |
245.35 g/mol |
Nombre IUPAC |
1-benzylsulfanyl-2-(pyridin-4-ylmethyl)hydrazine |
InChI |
InChI=1S/C13H15N3S/c1-2-4-13(5-3-1)11-17-16-15-10-12-6-8-14-9-7-12/h1-9,15-16H,10-11H2 |
Clave InChI |
LKBDPACEXMCUNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSNNCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-](/img/structure/B13947903.png)
![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
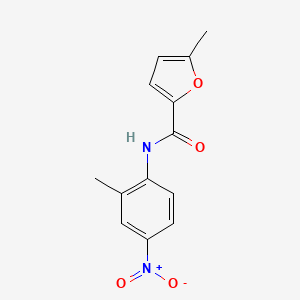
![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)
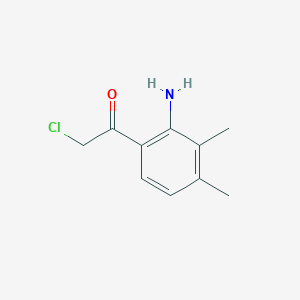
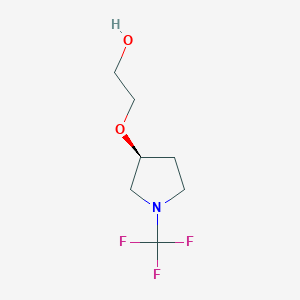
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)

![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
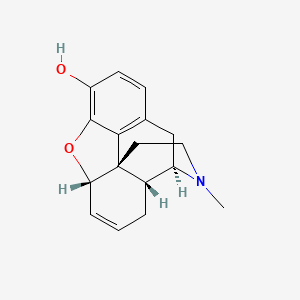
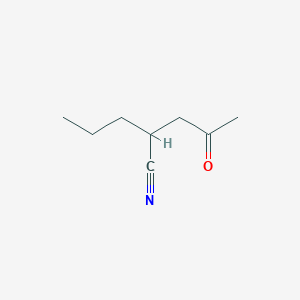
![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)

